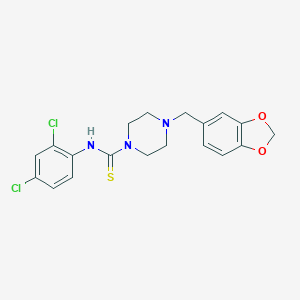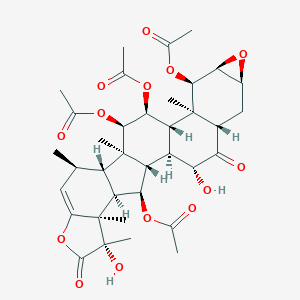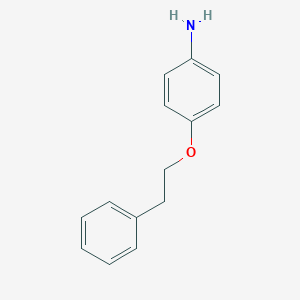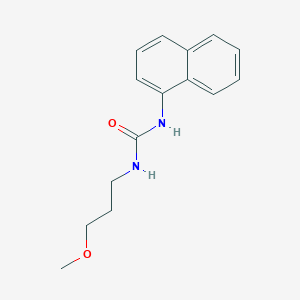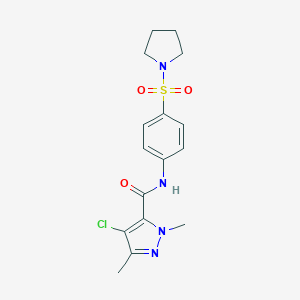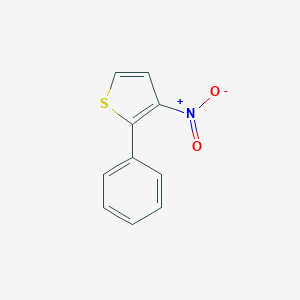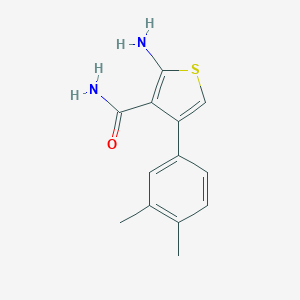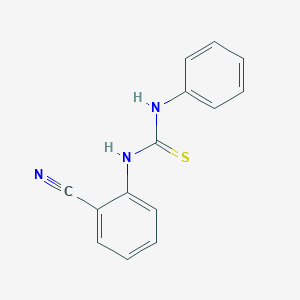
5-Nitro-6-phenyl-2,4-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-6-phenyl-2,4-pyrimidinediol is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrimidine family, which is a class of organic compounds that contain a pyrimidine ring. The synthesis of 5-Nitro-6-phenyl-2,4-pyrimidinediol is a complex process that involves several steps. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-Nitro-6-phenyl-2,4-pyrimidinediol is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. The compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. It has also been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
5-Nitro-6-phenyl-2,4-pyrimidinediol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, which suggests that it may have potential therapeutic applications. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Nitro-6-phenyl-2,4-pyrimidinediol in lab experiments include its broad-spectrum antimicrobial activity and its low toxicity profile. However, the compound has some limitations, including its low solubility in water and its potential for cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-Nitro-6-phenyl-2,4-pyrimidinediol. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in the treatment of various diseases, such as inflammatory disorders and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 5-Nitro-6-phenyl-2,4-pyrimidinediol is a promising chemical compound that has potential applications in various fields. Its unique properties make it a potential candidate for further research in the areas of antimicrobial activity, anti-inflammatory and antioxidant properties, and potential therapeutic applications. Further research is needed to fully understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 5-Nitro-6-phenyl-2,4-pyrimidinediol involves the reaction of 2-aminopyrimidine with nitrobenzene in the presence of a catalyst. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to produce the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-Nitro-6-phenyl-2,4-pyrimidinediol has potential applications in scientific research due to its unique properties. The compound has been studied for its antimicrobial activity, and it has been shown to be effective against a wide range of bacteria and fungi. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
23766-62-3 |
|---|---|
Nombre del producto |
5-Nitro-6-phenyl-2,4-pyrimidinediol |
Fórmula molecular |
C10H7N3O4 |
Peso molecular |
233.18 g/mol |
Nombre IUPAC |
5-nitro-6-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7N3O4/c14-9-8(13(16)17)7(11-10(15)12-9)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14,15) |
Clave InChI |
WKJBXBYHCDJRRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Otros números CAS |
23766-62-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





